Cas no 88655-02-1 (Benzeneethanamine, 4-(1-methylethoxy)-)

Benzeneethanamine, 4-(1-methylethoxy)- 化学的及び物理的性質
名前と識別子
-
- Benzeneethanamine, 4-(1-methylethoxy)-
- 2-(4-isopropoxyphenyl)ethanamine
- 2-(4-isopropoxyphenyl)ethanamine(SALTDATA: HCl)
- 2-(4-propan-2-yloxyphenyl)ethanamine
- 88655-02-1
- 2-[4-(propan-2-yloxy)phenyl]ethan-1-amine
- Z239604696
- EN300-36884
- MFCD03444569
- DTXSID90481243
- F21203
- SCHEMBL7521694
- AKOS000140463
- 2-(4-Isopropoxyphenyl)ethylamine
- 2-(4-Isopropoxyphenyl)ethanamine x1hcl
-
- MDL: MFCD03444569
- インチ: InChI=1S/C11H17NO/c1-9(2)13-11-5-3-10(4-6-11)7-8-12/h3-6,9H,7-8,12H2,1-2H3
- InChIKey: PNHKLHKLRYLHAQ-UHFFFAOYSA-N
- ほほえんだ: CC(C)OC1=CC=C(C=C1)CCN
計算された属性
- せいみつぶんしりょう: 179.131014166g/mol
- どういたいしつりょう: 179.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 128
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2
Benzeneethanamine, 4-(1-methylethoxy)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-36884-1.0g |
2-[4-(propan-2-yloxy)phenyl]ethan-1-amine |
88655-02-1 | 93.0% | 1.0g |
$142.0 | 2025-03-21 | |
1PlusChem | 1P0049FK-10g |
Benzeneethanamine, 4-(1-methylethoxy)- |
88655-02-1 | 93% | 10g |
$1122.00 | 2025-02-21 | |
Aaron | AR0049NW-5g |
Benzeneethanamine, 4-(1-methylethoxy)- |
88655-02-1 | 93% | 5g |
$933.00 | 2025-01-22 | |
Aaron | AR0049NW-10g |
Benzeneethanamine, 4-(1-methylethoxy)- |
88655-02-1 | 93% | 10g |
$1370.00 | 2025-01-22 | |
A2B Chem LLC | AB98048-50mg |
Benzeneethanamine, 4-(1-methylethoxy)- |
88655-02-1 | 92% | 50mg |
$88.00 | 2024-04-19 | |
Aaron | AR0049NW-50mg |
Benzeneethanamine, 4-(1-methylethoxy)- |
88655-02-1 | 93% | 50mg |
$75.00 | 2025-01-22 | |
Aaron | AR0049NW-500mg |
Benzeneethanamine, 4-(1-methylethoxy)- |
88655-02-1 | 93% | 500mg |
$236.00 | 2025-01-22 | |
Aaron | AR0049NW-1g |
Benzeneethanamine, 4-(1-methylethoxy)- |
88655-02-1 | 93% | 1g |
$339.00 | 2025-01-22 | |
A2B Chem LLC | AB98048-1g |
Benzeneethanamine, 4-(1-methylethoxy)- |
88655-02-1 | 92% | 1g |
$261.00 | 2024-04-19 | |
1PlusChem | 1P0049FK-1g |
Benzeneethanamine, 4-(1-methylethoxy)- |
88655-02-1 | 93% | 1g |
$289.00 | 2025-02-21 |
Benzeneethanamine, 4-(1-methylethoxy)- 関連文献
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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7. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
Benzeneethanamine, 4-(1-methylethoxy)-に関する追加情報
Compound CAS No 88655-02-1: Benzeneethanamine, 4-(1-methylethoxy)
Benzeneethanamine, 4-(1-methylethoxy), also known by its CAS number 88655-02-1, is a chemical compound with a unique structure and diverse applications. This compound has been the subject of extensive research in recent years, particularly in the fields of organic chemistry and materials science. Its molecular formula is C10H17NO, and it exists as a crystalline solid at room temperature. The compound is characterized by its benzene ring substituted with an ethanamine group and a 4-(1-methylethoxy) substituent, which imparts unique electronic and steric properties.
The synthesis of Benzeneethanamine, 4-(1-methylethoxy) involves a multi-step process that typically begins with the preparation of the benzene derivative. Recent studies have focused on optimizing the reaction conditions to improve yield and purity. For instance, researchers have explored the use of transition metal catalysts to facilitate the coupling reactions involved in its synthesis. These advancements have not only enhanced the efficiency of production but also opened up new possibilities for its application in various industries.
Benzeneethanamine, 4-(1-methylethoxy) exhibits interesting physical and chemical properties that make it suitable for a wide range of applications. Its solubility in organic solvents and moderate stability under physiological conditions make it a valuable compound in pharmaceutical research. Recent studies have highlighted its potential as a precursor for drug delivery systems, where its ability to form stable complexes with other molecules is exploited. Additionally, its role as a building block in the synthesis of more complex molecules has been extensively documented in recent literature.
The structural features of Benzeneethanamine, 4-(1-methylethoxy) play a crucial role in determining its reactivity and functionality. The presence of the ethanamine group introduces nucleophilic character to the molecule, enabling it to participate in various nucleophilic substitution reactions. On the other hand, the 4-(1-methylethoxy) substituent imparts steric hindrance, which can influence the regioselectivity of reactions involving this compound. These properties have been leveraged in the development of novel materials with tailored functionalities.
In terms of applications, Benzeneethanamine, 4-(1-methylethoxy) has found use in the synthesis of advanced materials such as polymers and hybrid organic-inorganic composites. Recent research has demonstrated its ability to act as a linker between organic and inorganic components, leading to materials with enhanced mechanical and thermal stability. Furthermore, its application in catalysis has been explored, with studies showing its potential as a ligand in transition metal-catalyzed reactions.
The environmental impact of Benzeneethanamine, 4-(1-methylethoxy) has also been a topic of interest in recent studies. Researchers have investigated its biodegradability and toxicity under various conditions. Results indicate that while the compound is not inherently toxic at low concentrations, proper handling and disposal are necessary to minimize its environmental footprint.
In conclusion, Benzeneethanamine, 4-(1-methylethoxy), or CAS No 88655-02-1, is a versatile compound with significant potential across multiple disciplines. Its unique structure and properties continue to drive innovative research and development efforts. As new applications emerge and our understanding of this compound deepens, it is likely to play an increasingly important role in both academic and industrial settings.
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